(-)-Threo-Mefloquine

Description

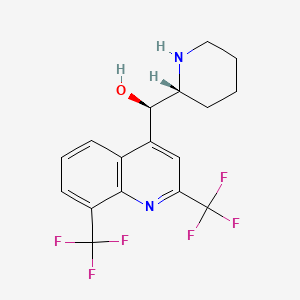

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action. Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine. The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered. |

|---|---|

Numéro CAS |

51744-84-4 |

Formule moléculaire |

C17H16F6N2O |

Poids moléculaire |

378.31 g/mol |

Nom IUPAC |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1 |

Clé InChI |

XEEQGYMUWCZPDN-IUODEOHRSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

SMILES isomérique |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

SMILES canonique |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Point d'ébullition |

415.7±40.0 °C |

Densité |

Crystal density: 1.432 g/cu cm |

melting_point |

250-254 174-176 °C |

Autres numéros CAS |

53230-10-7 |

Pictogrammes |

Irritant |

Durée de conservation |

Stable under recommended storage conditions. /Mefloquine hydrochloride/ |

Solubilité |

In water, 6.212 mg/L at 25 °C (est) |

Synonymes |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Pression de vapeur |

3.74X10-9 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Historical Context of Quinolone Antimalarials and Mefloquine Isomers

The development of quinoline-based antimalarial agents marks a significant chapter in the history of medicine. The journey began with quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria. mdpi.comnih.gov The success of quinine spurred the synthesis of numerous quinoline (B57606) derivatives, leading to the development of drugs like chloroquine (B1663885) and primaquine. mdpi.com However, the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, necessitated the search for new and more effective treatments. mdpi.com

This search led to the synthesis of mefloquine (B1676156) in the 1970s. nih.gov Mefloquine is a 4-quinolinemethanol derivative and a structural analog of quinine. nih.govhres.ca It possesses two chiral centers, which results in the existence of four stereoisomers: a pair of erythro enantiomers ((+)- and (-)-erythro-mefloquine) and a pair of threo enantiomers ((+)- and (-)-threo-mefloquine). mdpi.comnih.gov The commercially available antimalarial drug, often referred to as Lariam, is a racemic mixture of the (+)- and (-)-erythro-enantiomers. thieme-connect.comnih.gov The threo isomers are not used therapeutically but are crucial for comparative research. The synthesis and separation of all four stereoisomers have been a subject of academic research, with methods developed to convert the erythro isomers into the threo isomers for further study. nih.govthieme-connect.com

Significance of Stereochemistry in Pharmaceutical Research

The field of pharmacology increasingly recognizes the profound impact of stereochemistry on a drug's behavior in the body. asm.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. asm.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. asm.org This understanding has led to the "chiral switch," where a drug that was initially marketed as a racemic mixture (a 50:50 mix of both enantiomers) is re-developed as a single, more effective or safer enantiomer.

In the case of mefloquine (B1676156), research has indicated that the different stereoisomers possess distinct biological properties. mdpi.com For example, studies on the different enantiomers of mefloquine have revealed variations in their efficacy against various pathogens and in their toxicological profiles. nih.govwjpls.org This highlights the critical importance of studying each stereoisomer individually to build a complete picture of the drug's structure-activity relationship.

Synthetic Strategies and Derivatization

Synthesis of Hybrid Compounds and Conjugates with Other Bioactive Molecules

The development of hybrid compounds and conjugates by covalently linking (-)-threo-mefloquine with other bioactive molecules represents a strategic approach to address challenges such as drug resistance and to enhance therapeutic efficacy. This molecular hybridization aims to create single chemical entities that possess the biological activities of both parent molecules, potentially leading to synergistic effects, improved pharmacokinetic profiles, or novel mechanisms of action. The primary sites for derivatization on the mefloquine (B1676156) scaffold are the C11 secondary alcohol and the N13 secondary amine of the piperidine (B6355638) ring.

A key challenge in the synthesis of stereospecific this compound hybrids is obtaining the enantiomerically pure starting material. While the commercially available mefloquine is a racemic mixture of the erythro isomers, methods have been developed to obtain the threo isomers. One such method involves the conversion of erythro-mefloquine to the threo form. For instance, (+)-(11R,12S)-N-acetyl mefloquine can be treated with thionyl chloride, which induces a rearrangement through a probable oxazolinium intermediate. This process results in an inversion of the configuration at the C11 position, yielding an O-acetyl derivative with a threo configuration. Subsequent acid hydrolysis affords (+)-(11S,12S)-threo-mefloquine hydrochloride in high yield. nih.gov The isolation and purification of the specific (-) enantiomer can then be achieved through chiral resolution techniques. The absolute stereochemistry of (−)-(11R,12R)-threo-mefloquine has been confirmed through derivatization with (S)-(+)-mandelic acid t-butyldimethylsilyl ether. nih.gov

Once isolated, this compound can be conjugated with various bioactive partners. A notable example is the creation of hybrids with artemisinin (B1665778) and its derivatives, potent antimalarial endoperoxides. One synthetic route involves the alkylation of the piperidinyl amino group (N-13) of mefloquine with an allyl bromide derived from 10-CF₃-artemisinin. This reaction, carried out in the presence of triethylamine, forms a tertiary amine, creating a stable, non-hydrolyzable bond between the two drug molecules. nih.gov This approach has been reported to yield a conjugate with improved metabolic stability and increased antimalarial activity compared to other artemisinin-based compounds. nih.gov

Another strategy for creating mefloquine-artemisinin hybrids involves the formation of an ester linkage. This can be achieved by reacting a mefloquine derivative containing a carboxylic acid function with a hydroxyether artemisinin derivative. The coupling is typically facilitated by a carbodiimide (B86325) activator, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov While this method is effective, potential side reactions such as acyl group migration from the C11 oxygen to the N13 nitrogen can occur, necessitating careful control of reaction conditions and purification of the final product. nih.gov

Beyond antimalarials, mefloquine has been conjugated with other types of bioactive molecules, such as ferrocene (B1249389), an organometallic compound with known biological activity. The synthesis of ferrocenyl analogues of mefloquine typically involves the coupling of an aminomethyl-substituted ferrocene carboxaldehyde with a lithiated quinoline (B57606) compound. researchgate.net While these specific syntheses have not always specified the use of the (-)-threo isomer, the established synthetic pathways are adaptable for stereospecific starting materials.

A distinct approach to hybridization is the formation of a dual-drug salt. An example is MEFAS, a salt derived from the acidic artesunate (B1665782) (a hemisuccinate derivative of dihydroartemisinin) and the basic mefloquine. nih.govscielo.br This ionic pairing creates a new chemical entity with its own distinct physicochemical properties. Studies have shown MEFAS to be more effective in vitro against both chloroquine-sensitive and -resistant strains of P. falciparum than a simple combination of its parent compounds. nih.gov

The table below summarizes representative examples of hybrid compounds and conjugates synthesized from mefloquine, illustrating the diversity of linked bioactive molecules and the synthetic strategies employed. While not all examples explicitly state the use of the (-)-threo isomer, they represent established methodologies that could be applied to this specific stereoisomer.

| Bioactive Molecule | Linker Type | Synthetic Methodology | Resulting Hybrid/Conjugate | Reference |

| 10-Trifluoromethyl artemisinin | Tertiary amine | Alkylation of mefloquine's N-13 amine with an artemisinin-derived allyl bromide. | Covalent, non-hydrolyzable conjugate (MQ-24) | nih.gov |

| Artemisinin derivative | Ester | Carbodiimide-activated coupling of a mefloquine carboxylic acid derivative with a hydroxyether artemisinin derivative. | Ester-linked conjugate (MQ-41) | nih.gov |

| Atovaquone derivative | Ester | Esterification of mefloquine with a carboxylic acid derivative of atovaquone. | Ester-linked conjugate (MQ-38) | nih.gov |

| Ferrocene | Carbon-carbon bond | Coupling of a lithiated quinoline with an aminomethyl-substituted ferrocene carboxaldehyde. | Ferrocenyl mefloquine analogue | researchgate.net |

| Artesunate | Ionic bond (salt) | Acid-base reaction between artesunate (acid) and mefloquine (base). | MEFAS (dual-drug salt) | nih.govscielo.br |

Molecular and Cellular Mechanisms of Action

Interactions with Parasitic Targets in Plasmodium spp.

The primary therapeutic application of mefloquine (B1676156) is in the treatment and prophylaxis of malaria, a disease caused by protozoan parasites of the genus Plasmodium. The efficacy of mefloquine, including its (-)-threo isomer, is rooted in its ability to interfere with critical physiological processes within the parasite.

A significant mechanism of mefloquine's antimalarial action is the inhibition of protein synthesis in Plasmodium falciparum. drugbank.comresearchgate.netpharmaceutical-journal.com Mefloquine targets the parasite's 80S ribosome, a crucial cellular machine responsible for translating messenger RNA into protein. drugbank.comresearchgate.netpharmaceutical-journal.com Cryo-electron microscopy studies have revealed that the (+)-erythro enantiomer of mefloquine binds to the GTPase-associated center on the ribosome. researchgate.netnih.govnih.gov While the specific binding site of the (-)-threo isomer has not been as extensively detailed, it is understood that mefloquine stereoisomers can exhibit different biological properties. mdpi.comresearchgate.net For instance, (-)-threo-mefloquine has been shown to be up to two times less active against malaria parasites compared to its other isomers. mdpi.com This suggests that while it likely shares the ribosomal inhibition mechanism, its binding affinity or inhibitory efficiency may be lower. The binding of mefloquine to the ribosome obstructs the translation process, leading to a cessation of protein production, which is lethal for the parasite. researchgate.netnih.gov

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble crystalline pigment called hemozoin. acs.org Several antimalarial drugs, particularly the 4-aminoquinolines like chloroquine (B1663885), exert their effect by inhibiting this detoxification process. mdpi.comresearchgate.net

Mefloquine and its isomers are also known to interfere with hemozoin formation, although this is not considered its primary mechanism of action. researchgate.netmdpi.com The various isomers of mefloquine can interact with hematin, preventing its crystallization into hemozoin. nih.govnih.gov The accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell death. acs.org Studies have shown that the threo isomers of cinchona alkaloids, a class of compounds structurally related to mefloquine, have a lower capacity to inhibit hemozoin formation compared to the erythro isomers. nih.gov This is attributed to conformational differences that restrict their binding to hematin. nih.gov While specific data for this compound is limited, it is plausible that it follows a similar pattern of reduced, but still present, activity in inhibiting hemozoin formation compared to the erythro isomers.

Mechanisms in Other Pathogenic Microorganisms

Beyond its antimalarial properties, mefloquine and its isomers have demonstrated activity against other pathogenic microorganisms, including mycobacteria and various bacteria, often through distinct mechanisms.

Mefloquine has shown promise in combating mycobacterial infections. Research indicates that mefloquine can inhibit Mycobacterium avium through at least two key pathways: the inhibition of DNA synthase and the disruption of the mycolic acid transporter MmpL3. researchgate.netplos.orgplos.org MmpL3 is an essential transporter protein in mycobacteria responsible for flipping trehalose (B1683222) monomycolates across the inner membrane, a critical step in the biosynthesis of the mycobacterial outer membrane. mdpi.comfrontiersin.orgnih.gov Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. mdpi.comfrontiersin.org While studies have often used racemic mixtures or focused on the more active erythro isomers, the general activity of mefloquine against mycobacteria suggests that the (-)-threo isomer likely contributes to this effect, although with potentially lower potency. researchgate.netplos.org For instance, the MIC values of the threo isomers against Mycobacterium avium complex (MAC) are reported to be higher (64 mg/mL) than those of the erythro isomers (32 mg/mL), indicating weaker in vitro activity. researchgate.net

Mefloquine has emerged as a promising antibiotic adjuvant, enhancing the efficacy of conventional antibiotics against multidrug-resistant bacteria. nih.govnih.govresearchgate.net Its synergistic effects are attributed to several mechanisms:

Efflux Pump Inhibition: Bacteria often develop resistance by utilizing efflux pumps to expel antibiotics from the cell. asm.orgmdpi.com Mefloquine can inhibit these pumps, thereby increasing the intracellular concentration of the co-administered antibiotic and restoring its effectiveness. nih.govnih.govfrontiersin.org

Cellular Membrane Disruption: Mefloquine can disrupt the integrity of the bacterial cell membrane. nih.govnih.govasm.org This can increase membrane permeability, facilitating the entry of other antibiotics into the bacterial cell. researchgate.net For example, mefloquine has been shown to alter the membrane fluidity of Staphylococcus aureus. asm.org

Biofilm Modulation: Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Mefloquine, particularly in combination with other agents like colistin, has been shown to inhibit the formation of and eradicate pre-formed mature biofilms of bacteria such as Pseudomonas aeruginosa. nih.govfrontiersin.orgfrontiersin.org It is hypothesized that by disrupting the cell membrane, mefloquine allows for easier entry of other agents that can then inhibit processes vital for biofilm maintenance, such as protein synthesis. nih.gov

Off-Target Molecular Interactions in Preclinical Models

In addition to its therapeutic targets, mefloquine is known to have off-target interactions that can contribute to its side-effect profile. While specific preclinical data for the (-)-threo isomer is sparse, studies on racemic mefloquine and its other isomers provide insights into potential off-target activities.

One of the most well-documented off-target effects of mefloquine is its interaction with the central nervous system. wikipedia.org Mefloquine has been shown to have an affinity for the serotonin (B10506) 5-HT2A receptor. wikipedia.org Furthermore, the (+)-erythro isomer is a specific and high-affinity inhibitor of the adenosine (B11128) A2a receptor. asm.org While the this compound isomer showed similar activity to the erythro isomer in inhibiting JC virus replication, suggesting some flexibility in chiral center requirements for certain activities, its specific affinity for various receptors may differ. asm.org

Preclinical studies have also investigated the potential for cardiovascular effects. Mefloquine can cause abnormalities in heart rhythms, an effect that can be exacerbated when combined with other drugs that have similar cardiac effects. wikipedia.org Additionally, some mefloquine-based ligands have been explored as antagonists for the human adenosine A2A receptor. mdpi.com

It is important to note that different stereoisomers can have distinct toxicological profiles. For instance, the (-)-erythro isomer is considered more toxic than its (+) antipode. mdpi.com This highlights the need for specific preclinical evaluation of the (-)-threo isomer to fully characterize its off-target interaction profile.

Interactive Data Tables

Table 1: Antimicrobial Activity of Mefloquine Isomers against Mycobacterium avium Complex (MAC) *

| Isomer | MIC (mg/mL) |

| (+)-Erythro-mefloquine | 32 |

| (-)-Erythro-mefloquine | 32 |

| (+)-Threo-mefloquine | 64 |

| This compound | 64 |

| Data sourced from researchgate.net |

Table 2: Antischistosomal Activity of Mefloquine-Related Compounds

| Compound | Target | IC50 (µM) |

| Mefloquine | Schistosoma mansoni | 11.4 |

| (+)-Threo-enpiroline | Schistosoma mansoni | - |

| (-)-Threo-enpiroline | Schistosoma mansoni | - |

| WR7573 | Schistosoma mansoni | 2.7 |

| WR7930 | Schistosoma mansoni | 3.5 |

| Data sourced from asm.orgresearchgate.net |

Receptor Binding Studies in Non-Mammalian Systems

The stereochemistry of mefloquine plays a critical role in its interaction with biological targets. While much of the research has focused on mammalian systems due to the neuropsychiatric side effects observed in humans, studies in non-mammalian systems provide valuable insights into the differential activities of its isomers. Mefloquine has two chiral centers, resulting in four stereoisomers: the (±)-erythro and (±)-threo pairs. Research has indicated that these isomers possess distinct pharmacological profiles.

A key area of investigation has been the interaction of mefloquine isomers with adenosine receptors. Notably, the (-)-enantiomer of erythro-mefloquine is reported to have a stronger affinity for the adenosine A2A receptor compared to the (-)-enantiomer of threo-mefloquine. nih.govresearchgate.net This differential binding affinity is believed to be a significant factor in the varied biological effects of the mefloquine diastereomers. nih.gov

Evidence supporting the differential effects of threo- and erythro-mefloquine comes from studies on goldfish, a non-mammalian model organism. In comparative toxicological screenings, (±)-threo-mefloquine was found to induce less severe behavioral and motor side effects than (±)-erythro-mefloquine. nih.govresearchgate.net For instance, at a concentration of 14.25 mg/L, erythro-mefloquine significantly reduced locomotion in goldfish, whereas threo-mefloquine produced no significant behavioral effects compared to control groups. nih.gov These findings are consistent with the lower affinity of the threo-isomers for targets like the adenosine A2A receptor, which are implicated in adverse neurological effects. nih.govresearchgate.net

Furthermore, in vitro studies on the malaria parasite Plasmodium falciparum have suggested that (±)-threo-mefloquine was more effective against two specific clones (D-6 and W-2) than (±)-erythro-mefloquine, the form used clinically. nih.govresearchgate.net This indicates that the stereochemical configuration of mefloquine not only influences its interaction with host receptors but also its primary antimalarial activity.

Another study investigated the effects of mefloquine diastereomers on Pannexin 1 (Panx1) currents, which are relevant in both mammalian and non-mammalian systems. The research revealed a notable difference in sensitivity, with the racemic (±)-erythro-mefloquine being a more potent blocker of these channels than the (-)-threo diastereomer. tandfonline.com

The following table summarizes the comparative research findings for this compound and its related isomers in non-mammalian or related in vitro systems.

Interactive Data Table: Comparative Findings for Mefloquine Isomers in Non-Mammalian and In Vitro Systems

| Isomer Comparison | System/Target | Finding | Reference |

| This compound vs. (-)-erythro-Mefloquine | Adenosine A2A Receptor | This compound has a weaker binding affinity. | nih.govresearchgate.net |

| (±)-threo-Mefloquine vs. (±)-erythro-Mefloquine | Goldfish (Behavioral Toxicity) | (±)-threo-Mefloquine produced significantly less severe toxic effects. | nih.govresearchgate.net |

| (±)-threo-Mefloquine vs. (±)-erythro-Mefloquine | Plasmodium falciparum (Antimalarial Activity) | (±)-threo-Mefloquine was more effective against D-6 and W-2 clones. | nih.govresearchgate.net |

| This compound vs. (±)-erythro-Mefloquine | Pannexin 1 (Panx1) Currents | This compound was a less potent inhibitor. | tandfonline.com |

Structure Activity Relationship Sar Studies

Influence of Chiral Centers on Molecular Recognition and Activity

The stereochemistry of mefloquine (B1676156) is a primary determinant of its biological activity. The two chiral centers, C11 and C12, give rise to two pairs of enantiomers, known as the erythro and threo diastereomers. In the threo form, the hydroxyl group at C11 and the hydrogen atom at C12 are on the same side of the plane defined by the bond connecting these two carbons, whereas in the erythro form, they are on opposite sides. The absolute configuration of (-)-mefloquine has been identified as 11R, 12S, which corresponds to the erythro diastereomer. researchgate.netnih.gov

Research consistently demonstrates that the different stereoisomers of mefloquine possess varying levels of biological potency. nih.govresearchgate.net Generally, the erythro isomers are more active against Plasmodium falciparum than the threo isomers. nih.gov Specifically, (+)-mefloquine (erythro) has been shown to be approximately 1.7 to 1.8 times more active than (-)-mefloquine (erythro) against certain strains of the malaria parasite. researchgate.netnih.gov Both (-)-threo and (-)-erythro-mefloquine have been reported to be up to two times less active against malaria parasites compared to their respective enantiomers. nih.govmdpi.com

This difference in activity is attributed to the specific geometry required for optimal interaction with biological targets, such as the parasite's 80S ribosome or with heme detoxification pathways. nih.govnih.govmdpi.com For instance, studies on the cinchona alkaloids, which are structurally related to mefloquine, show that the erythro configuration is crucial for antimalarial activity, while the threo epimers are largely inactive. nih.gov While threo-mefloquine isomers retain some activity, unlike their cinchona counterparts, this is thought to be due to the greater rotational flexibility of mefloquine's piperidine (B6355638) ring compared to the rigid quinuclidine (B89598) ring system of quinine (B1679958) and quinidine. nih.gov

In studies against Mycobacterium avium, the threo isomers also showed significantly less efficacy. The Minimum Inhibitory Concentrations (MICs) for the threo isomers were double those of the erythro isomers, and in mouse models, treatment with (+)- or (-)-threo-mefloquine resulted in bacterial loads similar to those in untreated mice. nih.gov

Comparative Activity of Mefloquine Stereoisomers

| Stereoisomer | Relative Antimalarial Activity | MIC against M. avium (μg/ml) nih.gov |

|---|---|---|

| (+)-Erythro | Most active researchgate.net | 32 |

| (-)-Erythro | Less active than (+)-erythro researchgate.net | 32 |

| (+)-Threo | Less active than erythro isomers nih.gov | 64 |

| (-)-Threo | Less active than erythro isomers nih.govmdpi.com | 64 |

Role of Quinoline (B57606) and Piperidine Moieties in Biological Potency

The mefloquine scaffold is composed of a substituted quinoline ring linked to a piperidine ring via a hydroxymethylene bridge. Both moieties are fundamental to its biological function.

The quinoline nucleus is a well-established pharmacophore in many antimalarial drugs, including quinine and chloroquine (B1663885). nih.govresearchgate.net Its planar aromatic structure is believed to facilitate interactions with biological targets, potentially through π-π stacking with molecules like ferriprotoporphyrin IX (hematin) within the parasite's digestive vacuole. nih.gov The trifluoromethyl groups at positions 2 and 8 of the quinoline ring are critical for the activity of mefloquine, enhancing its lipophilicity which promotes penetration into infected cells. researchgate.net Quantum mechanics calculations have indicated that electronic factors, rather than steric hindrance, impede protonation at the endocyclic quinoline nitrogen. researchgate.net

The piperidine moiety is also essential for activity. It contains one of the molecule's two chiral centers (C12) and a basic nitrogen atom (N13) that is a primary site for protonation. nih.govresearchgate.net This basicity allows the molecule to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of its proposed mechanism of action. The piperidine ring in mefloquine replaces the more complex and rigid quinuclidine bicycle of the cinchona alkaloids. researchgate.netnih.gov This increased conformational flexibility may allow the threo isomers of mefloquine to adopt a conformation that still permits some level of biological activity, whereas the threo cinchona alkaloids are inactive. nih.gov Modifications to the piperidine nitrogen are a common strategy in developing new mefloquine analogs. nih.govresearchgate.net

Impact of Substituent Modifications on Molecular Interactions and Efficacy

Modifications to the mefloquine structure have provided significant insight into its structure-activity relationships. The primary sites for modification are the secondary alcohol at position C11 and the piperidine nitrogen at position N13. nih.govresearchgate.netmdpi.com

Substitution at the piperidine nitrogen (N13) has been explored to create derivatives with altered biological profiles. For example, the introduction of a benzyl (B1604629) group at the N13 position was found to increase activity against Mycobacterium tuberculosis. nih.gov However, attaching acetic acid or acetamide (B32628) residues at this position resulted in a loss of activity. nih.gov The synthesis of hybrid molecules, such as a conjugate between mefloquine and artemisinin (B1665778) via the N13 atom, has been shown to improve metabolic stability and activity compared to other artemisinin-based compounds. nih.govmdpi.com

Modifications at the C11 hydroxyl group can also significantly impact the molecule's properties. Conversion of the hydroxyl group to a ketone results in a loss of the C11 stereocenter. nih.gov Inversion of the stereochemistry at C11, converting an erythro isomer to a threo isomer, has been accomplished through a multi-step process. mdpi.com For instance, (+)-(11R,12S)-erythro-mefloquine can be converted to (+)-(11S,12S)-threo-mefloquine. mdpi.com Such studies confirm the importance of the C11 configuration for potency, as the resulting threo isomers generally exhibit reduced activity. nih.govnih.gov

Changes to the substituents on the quinoline ring also have a profound effect. The two trifluoromethyl (CF3) groups are key to mefloquine's potency. researchgate.net SAR studies on related compounds have shown that halogen substitutions (e.g., Br, Cl) can enhance antimalarial activity, while strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) tend to diminish it. researchgate.net The replacement of the 2-trifluoromethyl group with larger aryl or aliphatic groups has been shown in some analogs to produce strong antifungal activity. nih.gov

Effect of Mefloquine Substituent Modifications

| Modification Site | Substituent/Change | Effect on Activity | Reference |

|---|---|---|---|

| Piperidine N13 | Benzyl group | Increased anti-tuberculosis activity | nih.gov |

| Piperidine N13 | Acetic acid or acetamide | Loss of activity | nih.gov |

| Piperidine N13 | Conjugation with artemisinin | Improved metabolic stability and activity | nih.govmdpi.com |

| C11-hydroxyl | Inversion from erythro to threo | Reduced antimalarial and antimycobacterial activity | nih.govmdpi.comnih.gov |

| Quinoline Ring | Replacement of -CF3 with aryl/aliphatic groups | Conferred antifungal properties in analogs | nih.gov |

| Quinoline Ring | Addition of -Br or -Cl (in related hybrids) | Enhanced antimalarial activity | researchgate.net |

| Quinoline Ring | Addition of -NO2 or -OH (in related hybrids) | Diminished antimalarial activity | researchgate.net |

Molecular Mechanisms of Drug Resistance

Genetic Basis of Resistance in Plasmodium falciparum

The genetic basis of mefloquine (B1676156) resistance in P. falciparum is multifactorial, with key roles attributed to mutations and variations in several genes, most notably those encoding transporter proteins located on the parasite's digestive vacuole membrane.

Mutations in P. falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT)

The P. falciparum chloroquine resistance transporter (PfCRT) is a pivotal protein in the development of resistance to quinoline-based antimalarials. While PfCRT is the primary determinant of chloroquine resistance, certain polymorphisms in this transporter have been associated with altered susceptibility to other quinoline (B57606) drugs, including mefloquine. researchgate.netnih.gov Studies have suggested that specific PfCRT haplotypes can influence the parasite's response to mefloquine, although the direct impact of these mutations on the binding and transport of (-)-threo-mefloquine specifically is an area of ongoing research. researchgate.net The interactions between key residues of the PfCRT channel and cinchona alkaloids are known to be stereospecifically determined, suggesting that PfCRT binding plays a significant role in their antimalarial activity. researchgate.net For instance, mutations in PfCRT can lead to hypersensitivity to some drugs while conferring resistance to others, highlighting the complex interplay between the transporter's structure and drug interactions. science.gov

Alterations in P. falciparum Multidrug Resistance 1 Transporter (PfMDR1)

The P. falciparum multidrug resistance 1 transporter (PfMDR1), also known as P-glycoprotein homologue 1 (Pgh1), is another key transporter implicated in modulating the parasite's susceptibility to a range of antimalarial drugs. Alterations in pfmdr1, particularly changes in gene copy number and point mutations, have been strongly correlated with mefloquine resistance. An increase in the pfmdr1 gene copy number is a well-established molecular marker for mefloquine resistance, leading to enhanced efflux of the drug from the parasite's digestive vacuole. science.gov

Conversely, certain point mutations in pfmdr1 have been associated with an increased sensitivity to mefloquine. chemicalbook.com This inverse relationship suggests a complex mechanism of interaction between mefloquine and the PfMDR1 transporter, where some mutations may hinder the transporter's ability to recognize and efflux the drug. The specific impact of these alterations on the transport of the this compound enantiomer is an area that warrants further investigation to fully elucidate its resistance profile.

Table 1: Key Genes and Alterations Associated with Mefloquine Resistance in P. falciparum

| Gene | Type of Alteration | Consequence for Mefloquine Susceptibility |

| pfcrt | Point mutations (haplotypes) | Modulated susceptibility, potential for cross-resistance or hypersensitivity |

| pfmdr1 | Increased gene copy number | Decreased susceptibility (resistance) |

| Point mutations | Increased susceptibility (sensitivity) | |

| pfk13 | Polymorphisms | Potentially reduced susceptibility |

Role of Other Resistance Genes (e.g., Pfk13)

While PfCRT and PfMDR1 are the most prominent genes associated with mefloquine resistance, other genetic factors are also being investigated. The P. falciparum Kelch 13 (Pfk13) protein, primarily known for its role in artemisinin (B1665778) resistance, has also been implicated in modulating susceptibility to mefloquine. researchgate.net Some studies have reported an association between certain pfk13 polymorphisms and reduced in vitro susceptibility to mefloquine, suggesting a potential for cross-resistance between artemisinins and mefloquine. researchgate.net The precise mechanism by which Pfk13 influences mefloquine activity is not yet fully understood but may involve downstream pathways that affect drug action or parasite clearance.

Biochemical Pathways of Resistance Development

The development of resistance to this compound at the biochemical level is intrinsically linked to the genetic alterations described above. The primary biochemical pathway of resistance involves the reduced accumulation of the drug at its site of action within the parasite's acidic digestive vacuole. This is largely achieved through the enhanced efflux of the drug, mediated by over-expression or altered function of transporter proteins like PfMDR1. science.gov

Strategies to Circumvent Resistance (molecular and chemical approaches)

Overcoming drug resistance is a critical goal in antimalarial drug development. Both molecular and chemical strategies are being explored to circumvent resistance to mefloquine, including its (-)-threo isomer.

From a chemical perspective, one promising approach is the late-stage modification of the mefloquine scaffold to create new analogues with improved activity against resistant strains. mdpi.comresearchgate.net This can involve the introduction of different functional groups to alter the molecule's physicochemical properties, potentially reducing its recognition by efflux pumps or enhancing its interaction with the target. Another strategy is the development of hybrid compounds, where mefloquine is linked to another pharmacophore. mdpi.com This "covalent bi-therapy" aims to create a single molecule with a dual mode of action, which can increase therapeutic efficacy and reduce the likelihood of resistance developing. mdpi.comresearchgate.net

Molecular approaches to circumventing resistance are also under investigation. These strategies could involve the development of resistance-reversal agents, which are compounds that inhibit the function of efflux pumps like PfMDR1. By co-administering such an agent with this compound, it may be possible to restore the drug's concentration within the parasite and overcome resistance. Furthermore, a deeper understanding of the specific mutations in PfCRT and PfMDR1 that confer resistance could inform the rational design of new drugs that are not affected by these alterations. The development of novel synthetic routes, such as the use of a unique borylative migration transformation, allows for the efficient synthesis of all four stereoisomers of mefloquine, which can facilitate further studies into their individual activities and resistance profiles, and aid in the design of more effective analogues. ualberta.caresearchgate.net

Preclinical Pharmacodynamics and Efficacy in Model Systems

In Vitro Studies on Pathogen Inhibition and Cellular Effects

In vitro susceptibility testing has demonstrated that (-)-threo-mefloquine possesses weaker activity against mycobacteria compared to the erythro isomers. Studies evaluating the minimum inhibitory concentrations (MICs) of mefloquine's four stereoisomers against Mycobacterium avium determined the MIC for this compound to be 64 µg/ml. asm.orgnih.gov This was notably higher than the MICs for the (+)-erythro and (-)-erythro isomers, which were both 32 µg/ml. asm.orgnih.gov Similar trends have been observed against Mycobacterium tuberculosis, where the erythro isomers were found to be more active than the threo isomers. researchgate.net

With respect to parasitic activity, while extensive research confirms the potent antimalarial effects of racemic mefloquine (B1676156), studies differentiating the activity of the individual stereoisomers are less common. nih.gov However, available data on Plasmodium falciparum suggests that the (+)-erythro enantiomer is more potent than the (-)-erythro enantiomer. iums.ac.ir Research has generally prioritized the more active erythro enantiomers, citing the weaker in vitro activity of the threo isomers as the basis for this focus. plos.org

**Interactive Table: In Vitro Activity of Mefloquine Isomers Against *M. avium***

| Compound | MIC (µg/ml) |

|---|---|

| (+)-Erythro-Mefloquine | 32 |

| (-)-Erythro-Mefloquine | 32 |

| (+)-Threo-Mefloquine | 64 |

| This compound | 64 |

Data sourced from Bermudez et al., 2012. asm.orgnih.gov

The efficacy of antimicrobial agents can be influenced by the microenvironment of an infection site, such as the acidic and hypoxic conditions found within granulomas in tuberculosis. Studies on racemic mefloquine have shown that it retains bactericidal activity against M. tuberculosis in both acidic and low-oxygen environments. nih.govnih.gov However, its effectiveness was reportedly impaired under conditions of increased osmolarity. nih.gov For instance, exposure to a hyperosmolar environment with 0.3 M dextrose negatively affected the ability of mefloquine to inhibit the growth of M. tuberculosis. nih.gov Specific studies isolating the performance of the this compound isomer under these precise stress conditions are not extensively detailed in the available literature.

Mefloquine and its derivatives have been shown to exert cytotoxic effects on various cell lines, impacting cellular viability and other processes. nih.govmdpi.com Racemic mefloquine has been found to be cytotoxic to neuronal cells in a manner dependent on concentration and duration of exposure, significantly reducing cell viability at concentrations of 25 µM and higher after 24 hours. mdpi.com Its mechanism of action in malaria parasites involves the inhibition of protein synthesis by targeting the 80S ribosome. drugbank.comunimelb.edu.au

Preliminary toxicity evaluations against embryonic rat cell neurons indicated that the threo isomers were significantly more toxic than the erythro isomers. asm.org Specifically, the (+)-threo and (-)-threo isomers were found to be approximately 87% and 91% more toxic, respectively, than the (+)-erythro-enantiomer. asm.org Detailed studies focusing exclusively on the effects of this compound on tubulogenesis and specific protein expression pathways remain a subject for further investigation.

In Vivo Studies in Animal Models

Murine models of malaria, such as those using Plasmodium berghei, are standard for the preclinical evaluation of antimalarial compounds. frontiersin.orgscientificarchives.com While racemic mefloquine has been extensively studied in these models for its schizonticidal activity and efficacy, particularly in combination therapies, there is a notable lack of specific data on the in vivo efficacy of the this compound isomer. frontiersin.orgnih.gov Research has consistently demonstrated that the erythro isomers are the primary contributors to the antimalarial activity of the racemic mixture, leading to a focus on these compounds in efficacy studies. The weaker in vitro profile of the threo isomers has resulted in them being largely deprioritized for extensive in vivo antimalarial evaluation.

In vivo studies using murine models of mycobacterial infection have corroborated the weak activity of this compound observed in vitro. In a key study using beige mice intravenously infected with Mycobacterium avium, the efficacy of each of mefloquine's four stereoisomers was evaluated individually. asm.orgrti.org

The results were definitive: after four weeks of treatment, mice that received this compound showed bacterial loads in their liver and spleen that were similar to those of untreated control mice. asm.orgrti.org This demonstrated a lack of significant bactericidal or bacteriostatic effect in vivo. In stark contrast, the commercial racemic mefloquine showed a bactericidal effect, and the (+)-erythro-enantiomer produced a significantly greater reduction in bacterial load than the racemic mixture, identifying it as the most active enantiomer against M. avium. asm.orgnih.govrti.org

Interactive Table: Summary of In Vivo Efficacy of Mefloquine Isomers Against M. avium in Mice

| Compound Administered | Outcome Compared to Untreated Control |

|---|---|

| (+)-Erythro-Mefloquine | Significant reduction in bacterial load |

| (-)-Erythro-Mefloquine | Bacterial load similar to control |

| (+)-Threo-Mefloquine | Bacterial load similar to control |

| This compound | Bacterial load similar to control |

| Racemic Mefloquine | Bactericidal effect observed |

Data based on findings from a 4-week treatment study in M. avium-infected beige mice. asm.orgrti.org

Exploration of Novel Therapeutic Avenues

Beyond its use as an antimalarial agent, preclinical research has explored the potential of mefloquine and its isomers for other therapeutic applications. These investigations have primarily focused on antiviral and anticancer activities in various in vitro model systems.

The potential antiviral activity of mefloquine isomers has been evaluated against the John Cunningham virus (JC virus), a polyomavirus that can cause the rare and often fatal brain disease known as progressive multifocal leukoencephalopathy (PML). nih.govnih.gov In vitro studies have demonstrated that mefloquine can inhibit the replication of JC virus. science.govnih.gov

To investigate the structure-activity relationship, a racemic mixture of the threo enantiomers—specifically the (11S,12S) and (11R,12R) forms—was tested for its efficacy against JC virus in transformed human glial (SVG-A) cells. The study found that the activity of the racemic threo-mefloquine was almost identical to that of the erythro form. nih.gov The racemic threo-mefloquine exhibited a half-maximal effective concentration (EC50) of 4.6 µM for the inhibition of JC virus replication. nih.gov This finding indicates that the specific stereochemistry at positions 11 and 12 of the mefloquine molecule allows for some flexibility without losing its inhibitory effect on the virus. nih.gov The mechanism of action appears to be at a step subsequent to viral entry into the host cell. nih.govnih.gov

| Compound | Cell Model | EC50 (µM) | Source |

|---|---|---|---|

| Racemic Threo-Mefloquine | SVG-A Cells | 4.6 | nih.gov |

| Racemic Erythro-Mefloquine | SVG-A Cells | 4.5 | nih.gov |

While various studies have investigated the general anticancer properties of mefloquine in different cancer cell lines, including prostate and breast cancer, specific research detailing the anticancer potential of the this compound isomer is not available in the reviewed literature. chemsrc.comchemsrc.com Existing studies on mefloquine's anticancer effects have not differentiated between the activities of the individual diastereomers or enantiomers.

Advanced Analytical and Computational Methodologies in Mefloquine Research

Chromatographic Techniques for Enantioseparation and Purity Assessment

The separation and purification of mefloquine (B1676156) stereoisomers are foundational to studying their individual effects. High-performance liquid chromatography (HPLC) is a principal technique for this purpose.

Chiral HPLC: Researchers have successfully developed rapid and quantitative enantioselective HPLC methods to separate the four stereoisomers of mefloquine: the (+) and (-) erythro forms and the (+) and (-) threo forms. researchgate.net One effective method utilizes a Chiralpak AD analytical column, which contains amylose (B160209) tris-3,5-dimethylphenyl carbonate coated on silica (B1680970) gel. researchgate.net A mobile phase consisting of hexane, ethanol, and diethylamine (B46881) allows for the quantification of small amounts of the threo isomers in the presence of the more common erythro form. researchgate.net Another approach employed a Chiralpak IA column with a mobile phase of heptane/isopropanol/diethylamine for the separation of mefloquine enantiomers. plos.org These methods are critical for assessing the optical purity of mefloquine samples. For instance, analysis of commercial tablets has revealed the presence of small percentages of both (+)- and (-)-threo mefloquine. researchgate.netresearchgate.net

A validated direct chiral HPLC method has also been developed using a Chiral PAK IG-3 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727). researchgate.net Furthermore, a coupled achiral-chiral HPLC system has been used to determine mefloquine enantiomers in biological samples like plasma and whole blood, employing a cyano-bonded phase for initial separation and an (S)-naphthylurea chiral stationary phase for enantiomeric resolution. researchgate.net

Capillary Electrochromatography (CEC): Capillary electrochromatography (CEC) offers another avenue for the enantioseparation of mefloquine. Nonaqueous CEC has been tested for the separation of racemic mefloquine-O-tert-butylcarbamate. mdpi.com Gel-based CEC, using a polymeric gel as the chiral separation medium, has also been employed to study the chromatographic separation of all four mefloquine stereoisomers. researchgate.netresearchgate.net The use of cyclodextrins as chiral selectors in capillary electrophoresis, a related technique, has also proven successful for separating erythro- and threo-mefloquine enantiomers. cnr.it

Purity Assessment Data: The purity of mefloquine, particularly the concentration of the threo isomer, is a critical quality attribute. The United States Pharmacopeia (USP) specifies limits for impurities in mefloquine hydrochloride tablets, including the DL-threo isomer. uspnf.com

Interactive Table: Chromatographic Methods for Mefloquine Enantioseparation

| Technique | Chiral Stationary Phase/Selector | Mobile Phase/Conditions | Application |

|---|---|---|---|

| Chiral HPLC | Amylose tris-3,5-dimethylphenyl carbonate (Chiralpak AD) | Hexane/ethanol/diethylamine (96:4:0.1, v/v%) researchgate.net | Quantitative analysis of four stereoisomers. researchgate.net |

| Chiral HPLC | Chiralpak IA | Heptane/isopropanol/diethylamine (70:30:0.1) plos.org | Separation of enantiomers for in vivo studies. plos.org |

| Chiral HPLC | Chiral PAK IG-3 | 10 mM ammonium acetate and methanol (30:70, v/v) researchgate.net | Direct chiral separation of enantiomers. researchgate.net |

| Capillary Electrochromatography (CEC) | Polymeric gel | - | Separation of all four stereoisomers. researchgate.netresearchgate.net |

| Capillary Electrophoresis (CE) | Cyclodextrins | - | Separation of erythro and threo enantiomers. cnr.it |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide deep insights into the three-dimensional structure and absolute configuration of mefloquine enantiomers, which is essential for understanding their biological activity.

X-ray Diffraction: Single-crystal X-ray diffraction has been a definitive method for determining the absolute stereochemistry of mefloquine isomers. The X-ray structures of derivatives of (+)-erythro-mefloquine and (-)-threo-mefloquine, such as those formed with (S)-(+)-mandelic acid t-butyldimethylsilyl ether, have been used to confirm their absolute configurations as (+)-(11S,12R)-erythro and (−)-(11R,12R)-threo, respectively. mdpi.com Similarly, the crystal structure of a 13-N-allylthiourea derivative of erythro-mefloquine provided direct proof of its absolute stereochemistry through anomalous scattering. mdpi.comresearchgate.net X-ray diffraction studies have also been crucial in confirming the structure of reaction products, such as the threo-configured aziridine (B145994) formed from erythro-mefloquine. mdpi.com

Vibrational Circular Dichroism (VCD): Vibrational circular dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org This method, combined with density functional theory (DFT) calculations, has been successfully applied to revisit and confirm the absolute configuration of erythro-mefloquine enantiomers, resolving long-standing ambiguities. researchgate.netuantwerpen.be By comparing the experimental VCD spectrum with spectra calculated for different conformers, researchers can unambiguously assign the absolute configuration and determine solution-state conformational populations. researchgate.netwikipedia.org This approach was used to assign the (11S, 12R) configuration to (+)-erythro-mefloquine. uantwerpen.be VCD has also been used to assign the stereochemistry of novel antimalarial compounds with similar structures to mefloquine. nih.gov

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental data, providing a molecular-level understanding of drug-target interactions and guiding the design of new derivatives.

Molecular Docking and Dynamics Simulations: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the interaction of mefloquine with its biological targets. These computational tools help predict the binding modes and affinities of different enantiomers. For example, computational studies have explored the interaction of mefloquine with the Plasmodium falciparum 80S ribosome, its identified target. nanoimagingservices.com These simulations can reveal how modifications to the mefloquine structure, such as extending the piperidine (B6355638) group, might fill empty cavities in the binding site and improve parasiticidal effects. nanoimagingservices.com Molecular modeling has also been used to understand the conformational preferences of erythro and threo isomers in solution, with calculations suggesting the erythro isomer exists predominantly in one conformer while the threo isomer exists as a mix of two stable conformers. researchgate.net Furthermore, molecular dynamics simulations have been employed to study the interaction of mefloquine with other potential targets, such as voltage-gated sodium channels. science.gov

Genomic and Proteomic Techniques for Resistance Profiling and Target Identification

Understanding the mechanisms of mefloquine resistance and identifying its precise molecular targets are critical for maintaining its efficacy and developing next-generation antimalarials.

Genomic and Sequencing Techniques: Genomic approaches, particularly next-generation sequencing (NGS), have been instrumental in identifying genetic markers associated with mefloquine resistance. Ion Torrent deep sequencing has been used for the molecular surveillance of antimalarial drug resistance in P. falciparum isolates. frontiersin.orglshtm.ac.uk This high-throughput method allows for the sequencing of full-length genes implicated in resistance, such as pfmdr1 (multidrug resistance protein 1). frontiersin.orgnih.gov Studies have shown that amplification or an increased copy number of the pfmdr1 gene is a known mechanism of mefloquine resistance. nih.govnih.gov However, resistance has also been observed in parasites with a single copy of pfmdr1, suggesting other genetic factors are involved. nih.gov Amplicon deep sequencing protocols for platforms like Ion Torrent PGM and Illumina MiSeq provide sensitive and scalable methods to track known resistance mutations and identify new ones. lshtm.ac.ukasm.orgresearchgate.net

Proteomic and Target Identification Techniques: Proteomics, the large-scale study of proteins, offers another layer of insight into drug action and resistance. researchgate.netdtic.milnih.gov Mass spectrometry-based proteomic techniques can compare the protein profiles of mefloquine-sensitive and mefloquine-resistant parasite lines to identify differentially expressed proteins that may serve as resistance biomarkers. nih.gov This approach supports findings from genomic studies, for instance by confirming the up-regulation of proteins encoded by amplified genes like pfmdr1. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-electron microscopy (cryo-EM) has been revolutionary in structural biology and drug discovery. azooptics.com This technique allows for the high-resolution imaging of biological macromolecules in their near-native state. Cryo-EM was used to solve the 3.2 Å structure of the P. falciparum 80S ribosome in a complex with the (+)-mefloquine enantiomer. nih.govnih.gov This breakthrough revealed that mefloquine targets the ribosome to inhibit protein synthesis, a previously unknown mode of action. nih.govpharmaceutical-journal.com The detailed structural information obtained from cryo-EM has enabled structure-guided design of mefloquine derivatives with predicted improved binding and enhanced potency. nanoimagingservices.comnih.govnih.gov

Interactive Table: Advanced Research Findings for this compound

| Research Area | Technique | Key Finding | Reference(s) |

|---|---|---|---|

| Enantioseparation | Chiral HPLC | Development of methods to separate and quantify the four mefloquine stereoisomers, including this compound. | researchgate.netplos.org |

| Structural Elucidation | X-ray Diffraction | Confirmed the absolute stereochemistry of (−)-(11R,12R)-threo-mefloquine through derivatization. | mdpi.com |

| Target Identification | Cryo-Electron Microscopy | Identified the P. falciparum 80S ribosome as a direct target of mefloquine, inhibiting protein synthesis. | nih.govnih.govpharmaceutical-journal.com |

| Resistance Profiling | Ion Torrent Sequencing | Used for high-throughput surveillance of resistance markers like pfmdr1 gene copy number variations. | frontiersin.orglshtm.ac.uk |

| Interaction Analysis | Molecular Modeling | Showed the threo isomer likely exists as a mixed population of two stable conformers in solution. | researchgate.net |

Q & A

Basic: What experimental approaches are recommended for synthesizing (-)-Threo-Mefloquine with high enantiomeric purity?

Answer:

Stereospecific synthesis of this compound requires chiral resolution techniques such as asymmetric catalysis or enzymatic methods. Key steps include:

- Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts to direct stereochemistry during quinoline ring formation .

- Chromatographic Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) to isolate the threo isomer .

- Crystallization : Solvent-mediated recrystallization to enhance enantiomeric excess (EE) (>98%) .

Validate purity via polarimetry and nuclear magnetic resonance (NMR) spectroscopy, comparing results to established stereochemical data .

Advanced: How can contradictory neurotoxicity data between in vitro and in vivo studies be systematically resolved?

Answer:

Addressing discrepancies involves:

- Comparative Pharmacokinetic Modeling : Adjust for metabolic differences (e.g., blood-brain barrier permeability) using compartmental models to reconcile in vitro IC₅₀ values with in vivo toxicity thresholds .

- Dose-Response Calibration : Conduct parallel assays in neuronal cell lines and animal models under standardized conditions (pH, temperature) to isolate confounding variables .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying bias sources (e.g., assay sensitivity variations) .

Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental redesign .

Basic: What analytical techniques are most reliable for validating the stereochemical integrity of this compound in pharmaceutical formulations?

Answer:

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) with UV detection; compare retention times to certified reference standards .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental spectra to quantum-mechanically calculated models .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and spatial arrangement, particularly for batch-to-batch consistency .

Document methods using ICH Q2(R1) validation guidelines for precision, accuracy, and robustness .

Advanced: What mechanistic strategies can mitigate Plasmodium resistance to this compound?

Answer:

- Resistance Induction Studies : Expose Plasmodium falciparum cultures to subtherapeutic doses in vitro; perform whole-genome sequencing to identify resistance-conferring mutations (e.g., pfmdr1 polymorphisms) .

- Combination Therapy Screens : Test synergy with artemisinin derivatives or cytochrome inhibitors using fractional inhibitory concentration (FIC) indices .

- Proteomic Profiling : Use mass spectrometry to map drug-target interactions (e.g., heme polymerization disruption) and identify compensatory pathways .

Incorporate PICO framework (Population: resistant strains; Intervention: combinatorial dosing; Outcome: IC₅₀ reduction) for hypothesis-driven design .

Basic: How should researchers assess this compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions; monitor degradation via LC-MS .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and glass transition temperatures, correlating with shelf-life predictions .

- Plasma Stability Assays : Incubate with human plasma at 37°C; quantify parent compound and metabolites over 24 hours using validated UPLC methods .

Advanced: What computational methods predict this compound’s binding affinity to off-target neuronal receptors?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with NMDA receptors or serotonin transporters using AMBER/CHARMM force fields; calculate binding free energies (ΔG) .

- Docking Studies : Employ AutoDock Vina to screen against structural databases (e.g., PDB), prioritizing high-score targets for in vitro validation .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict blood-brain barrier penetration .

Cross-validate predictions with patch-clamp electrophysiology data from primary neuronal cultures .

Basic: What in vitro assays are optimal for evaluating this compound’s antimalarial efficacy?

Answer:

- Plasmodium Lactate Dehydrogenase (pLDH) Assay : Measure parasite viability in synchronized cultures via colorimetric detection (IC₅₀ typically 10–50 nM) .

- Hypnozoite Models : Use liver-stage P. cynomolgi or P. vivax cultures to assess radical cure potential .

- Resazurin-Based Cytotoxicity : Differentiate antiparasitic activity from host-cell toxicity in HepG2 or primary hepatocytes .

Standardize protocols per WHO guidelines for antimalarial drug testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.